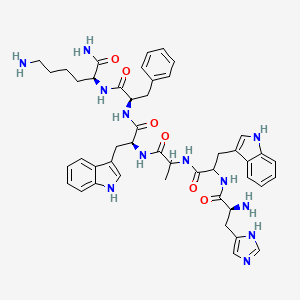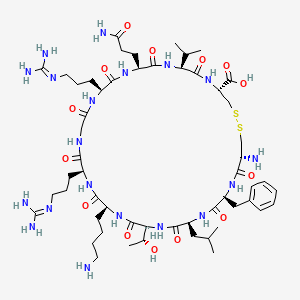
(N)methanocarba-UTP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N)methanocarba-uridine triphosphate is a synthetic nucleotide analogue where the ribose moiety is replaced with a constrained bicyclo[3.1.0]hexane ring system. This modification enhances the compound’s stability and affinity for certain biological targets, making it a valuable tool in biochemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (N)methanocarba-uridine triphosphate typically involves the following steps:
Preparation of the bicyclo[3.1.0]hexane intermediate: This is achieved through a series of reactions starting from readily available starting materials. The key step involves a Mitsunobu reaction to introduce the bicyclic structure.
Coupling with uracil: The bicyclo[3.1.0]hexane intermediate is then coupled with uracil to form the nucleoside analogue.
Phosphorylation: The final step involves the phosphorylation of the nucleoside to produce (N)methanocarba-uridine triphosphate.
Industrial Production Methods
While specific industrial production methods for (N)methanocarba-uridine triphosphate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale equipment for the synthesis and purification processes.
化学反応の分析
Types of Reactions
(N)methanocarba-uridine triphosphate can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate groups.
Hydrolysis: The triphosphate moiety can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in aqueous or organic solvents.
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze the triphosphate moiety.
Major Products Formed
Nucleophilic substitution: The major products are typically substituted nucleotides.
Hydrolysis: The major products include uridine diphosphate and uridine monophosphate.
科学的研究の応用
(N)methanocarba-uridine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study nucleotide interactions and enzyme mechanisms.
Biology: The compound is employed in studies of purinergic signaling, particularly in the context of P2Y receptors.
Medicine: It has potential therapeutic applications, including as a modulator of purinergic receptors in various diseases.
作用機序
(N)methanocarba-uridine triphosphate exerts its effects by mimicking natural nucleotides and interacting with purinergic receptors, particularly the P2Y receptors. The constrained bicyclo[3.1.0]hexane ring system enhances its binding affinity and selectivity for these receptors, leading to modulation of intracellular signaling pathways. This can result in various biological effects, including changes in ion channel activity and enzyme function .
類似化合物との比較
Similar Compounds
(N)methanocarba-adenosine triphosphate: Another nucleotide analogue with a similar bicyclo[3.1.0]hexane ring system.
(N)methanocarba-uridine diphosphate: A related compound with two phosphate groups instead of three.
Uniqueness
(N)methanocarba-uridine triphosphate is unique due to its high potency and selectivity for P2Y receptors, particularly P2Y2 and P2Y4 receptors. The constrained ring system provides enhanced stability and affinity compared to other nucleotide analogues, making it a valuable tool in both research and potential therapeutic applications .
特性
分子式 |
C11H17N2O14P3 |
|---|---|
分子量 |
494.18 g/mol |
IUPAC名 |
[[4-(2,4-dioxopyrimidin-1-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N2O14P3/c14-6-1-2-13(10(17)12-6)7-5-3-11(5,9(16)8(7)15)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5,7-9,15-16H,3-4H2,(H,21,22)(H,23,24)(H,12,14,17)(H2,18,19,20) |
InChIキー |
XWFVJTIKQWQNID-UHFFFAOYSA-N |
正規SMILES |
C1C2C1(C(C(C2N3C=CC(=O)NC3=O)O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)
![(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea](/img/structure/B10771263.png)
![2-[2-Ethyl-1-oxamoyl-3-[[2-(phenylmethyl)phenyl]methyl]indolizin-8-yl]oxyacetic acid](/img/structure/B10771270.png)
![2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one](/img/structure/B10771284.png)

![3-[1-(2,6-dimethylmorpholin-4-yl)ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine](/img/structure/B10771299.png)

![1-[4-(Aminomethyl)-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771312.png)
![(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771318.png)

![[3H]mesulergine](/img/structure/B10771347.png)
![rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)